2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

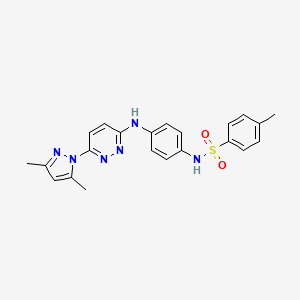

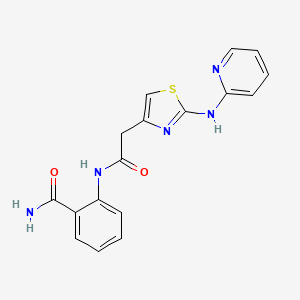

2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid (DPCA) is a cyclic acid with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including drugs and other pharmaceuticals. DPCA has also been used as a building block for the synthesis of various polymers. Furthermore, the acid has been studied for its biochemical and physiological effects. Additionally, the advantages and limitations for lab experiments will be discussed, as well as potential future directions.

Aplicaciones Científicas De Investigación

a. Ataluren (Translarna): Ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations. It promotes read-through of premature stop codons during translation, allowing for functional protein synthesis .

b. Azilsartan: Azilsartan is an antihypertensive medication that belongs to the class of angiotensin II receptor antagonists . It helps manage high blood pressure by blocking the effects of angiotensin II, a hormone that constricts blood vessels .

c. Opicapone: Opicapone is approved as an adjunctive therapy for Parkinson’s disease . It inhibits the enzyme catechol-O-methyltransferase (COMT), thereby prolonging the effects of levodopa, a common medication for Parkinson’s patients .

d. Selective Inhibitors of Carbonic Anhydrase Isoforms: Certain 1,2,4-oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy .

e. Peroxisome Proliferator-Activated Receptor α/δ (PPARα/δ) Dual Agonists: These compounds exhibit dual agonistic activity toward PPARα and PPARδ receptors, potentially impacting lipid metabolism and inflammation .

f. Sirtuin 2 Inhibitors: Sirtuin 2 inhibitors are being explored for their potential in age-related disease treatment .

Energetic Materials

1,2,4-oxadiazoles have applications in the development of energetic materials , which include explosives, propellants, and pyrotechnics .

Fluorescent Dyes and OLEDs

These heterocycles find use as fluorescent dyes and components in organic light-emitting diodes (OLEDs) .

Sensors

1,2,4-oxadiazoles are employed in the design of sensors for detecting specific analytes or environmental changes .

Insecticides

Some derivatives exhibit insecticidal properties, contributing to pest control .

Organic Synthesis

Due to their low aromaticity and the presence of a weak O–N bond, 1,2,4-oxadiazoles can rearrange into other heterocycles, making them valuable in organic synthesis .

Propiedades

IUPAC Name |

2,2-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-14(2)9(10(14)13(17)18)12-15-11(16-19-12)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPRSMZRCAKRMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C2=NC(=NO2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)

![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)

![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)

![2-(2-(4-(Ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2843688.png)